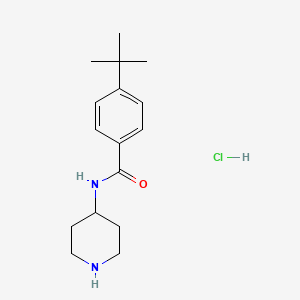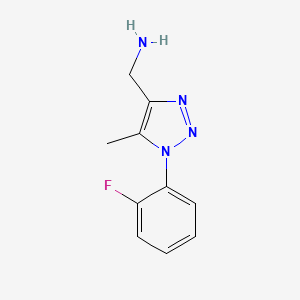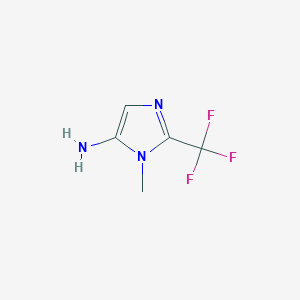
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid” is a fluorinated organic compound . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis information for this compound is not available, fluorinated compounds are often synthesized using various methods . For instance, 4-fluorobenzyl bromide, a related compound, is used in the preparation of several biologically active molecules .Molecular Structure Analysis
The molecular structure of fluorinated compounds can be analyzed using techniques such as Fluorine-19 NMR . This technique provides a wealth of molecular structure information as well as its associated chemical environment .Physical And Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties. For instance, 4-fluorobenzoic acid, a related compound, has been evaluated for its thermophysical properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Fluorobenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their synthesis and chemical properties. For instance, a method for synthesizing fluorocontaining substituted amides and dihydropyrazolo-[3,4-d]pyrimidine-4-ones from benzamides of pyrazole-4-carboxylic acid has been developed. These compounds exhibit significant structural diversity due to the introduction of fluorine atoms, which affects their chemical behavior and potential biological activities (Eleev, Kutkin, & Zhidkov, 2015).
Another study focused on the structural and spectral analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives. This research highlighted the influence of substituents on the electronic structure and properties of these compounds, providing insights into their potential applications in various fields, including material science and pharmaceuticals (Viveka et al., 2016).
Biological Activities
The biological activities of this compound derivatives have also been a subject of research. Specifically, these compounds have been evaluated for their potential as xanthine oxidase inhibitors, a class of compounds that can be used for the treatment of diseases such as gout due to their ability to reduce uric acid levels in the blood. The synthesis and evaluation of these inhibitors shed light on the therapeutic potential of fluoro-substituted pyrazole derivatives (Qi, You, Wang, & Zhang, 2015).
Material Science Applications
In material science, the optical properties of this compound derivatives have been investigated. These studies focus on understanding how structural variations in pyrazole derivatives influence their optical absorption and emission spectra. Such information is crucial for designing new materials for electronic and photonic applications. An example includes the synthesis and characterization of novel oxadiazole derivatives, demonstrating their varied absorption and fluorescence properties depending on the substituents present, which could be beneficial for developing advanced optical materials (Jiang, Liu, Lv, & Zhao, 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)14-15(8)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQMWNBGGKTMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




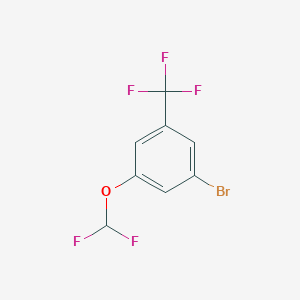
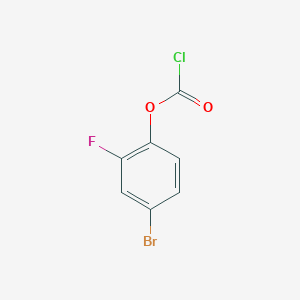
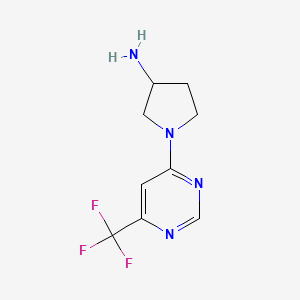
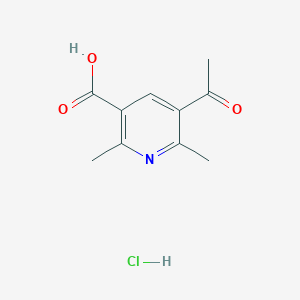

![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
![tert-butyl N-[2-(chlorosulfonyl)thiophen-3-yl]carbamate](/img/structure/B1446581.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
